molecular formula C10H8BrNO B12345273 3-bromo-4-methyl-4aH-quinolin-2-one

3-bromo-4-methyl-4aH-quinolin-2-one

Cat. No.: B12345273
M. Wt: 238.08 g/mol
InChI Key: CJMWQRFOFGFQDF-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

3-bromo-4-methyl-4aH-quinolin-2-one

InChI

InChI=1S/C10H8BrNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5,7H,1H3

InChI Key

CJMWQRFOFGFQDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N=C2C1C=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methyl-4aH-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzyl alcohols with secondary alcohols under visible-light-mediated oxidative conditions . This method provides good yields at room temperature and is environmentally friendly.

Another method involves the direct carbonylation of o-alkenylanilines using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source . This method is practical and efficient, making it suitable for both scientific research and industrial applications.

Industrial Production Methods

For industrial production, the synthesis of 3-bromo-4-methyl-4aH-quinolin-2-one can be scaled up using continuous-flow processes. These processes involve the use of catalysts such as Cu(OAc)2 and Pd(OAc)2, along with air as the terminal oxidant . The reactions are carried out under mild conditions, ensuring high yields and purity of the final product.

Mechanism of Action

The mechanism of action of 3-bromo-4-methyl-4aH-quinolin-2-one involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor of specific enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

3-Bromo-2-methyl-1H-quinolin-4-one (CAS 41999-24-0)
  • Key Differences : Bromine at position 3 (shared), methyl at position 2 instead of 4.
  • Electronic effects differ due to altered conjugation pathways .
3-Bromo-2-phenylquinolin-4(1H)-one (CAS 6639-96-9)
  • Key Differences : Phenyl substituent at position 2 vs. methyl at position 4.
  • Impact: The phenyl group introduces strong electron-withdrawing effects via conjugation, stabilizing the quinolinone core. This enhances reactivity in electrophilic substitutions compared to the methyl-substituted analog .

Core Structure Modifications

4-Bromo-3-methyl-2H-isoquinolin-1-one (CAS 4876-10-2)
  • Key Differences: Isoquinolinone core (benzopyridone isomer) with bromine at position 4 and methyl at position 3.
  • Impact: The isoquinolinone structure alters the distribution of electron density, increasing dipole moments and solubility in polar solvents compared to quinolinone derivatives .
Pyrazoloquinolinones (e.g., DK-I-89-1, DK-IV-22-1)
  • Key Differences: Fused pyrazole ring at positions 3–4 of the quinolinone core.
  • Impact : Enhanced rigidity and π-π stacking capability improve binding to biological targets like GABAA receptors. Bromine at position 7 (vs. 3 in the target compound) directs selectivity toward α6-subtype receptors .

Functional Group Variations

3-Amino-6-bromo-4-(2-pyridinyl)-2(1H)-quinolinone (CAS 77616-97-8)
  • Key Differences: Amino group at position 3 and pyridinyl at position 4.
6-Bromo-2-phenyl-1H-quinolin-4-one (CAS 20364-59-4)
  • Key Differences : Hydroxy group at position 4 and bromine at position 5.
  • Impact : The hydroxy group introduces acidity (pKa ~8.5), enabling pH-dependent solubility and metal chelation properties absent in the target compound .

Physicochemical Properties

Property 3-Bromo-4-methyl-4aH-quinolin-2-one 3-Bromo-2-methyl-1H-quinolin-4-one 3-Bromo-2-phenylquinolin-4(1H)-one
Molecular Weight 238.08 g/mol 238.08 g/mol 300.15 g/mol
LogP (XLogP3) 1.4 (estimated) 1.6 2.8
Hydrogen Bond Donors 1 1 1
Topological PSA 29.1 Ų 29.1 Ų 29.1 Ų

Notes:

  • The phenyl-substituted analog (CAS 6639-96-9) exhibits higher lipophilicity (logP 2.8), favoring membrane permeability .
  • All analogs share moderate topological polar surface area (~29 Ų), suggesting comparable blood-brain barrier penetration .

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